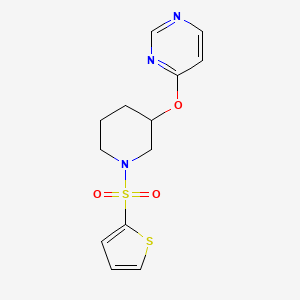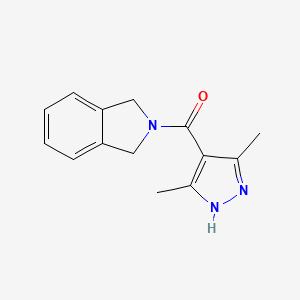
2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole” is a complex organic molecule. It seems to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of pyrazole compounds include a melting point of 73 °C, a boiling point of 250.2±20.0 °C (Predicted), and a density of 1.31±0.1 g/cm3 (Predicted) .Aplicaciones Científicas De Investigación
Decarboxylative Fluorination
A study by Yuan et al. (2017) reported a transition-metal-free decarboxylative fluorination of electron-rich five-membered heteroaromatics, including pyrazole derivatives. This method can synthesize fluorinated compounds, which are important in medicinal chemistry and material science, demonstrating the potential utility of pyrazole derivatives in synthetic organic chemistry (Xi Yuan, Jian-Fei Yao, & Zhen-Yu Tang, 2017).
1,3-Dipolar Cycloadditions
Research by Sukumaran et al. (1972) explored 1,3-dipolar cycloadditions of anhydro 1-phenylimino-2,4,5-triphenyl-1,2,3-triazolium hydroxide, leading to the synthesis of pyrazolino and dihydropyrazolino derivatives. This highlights the versatility of pyrazole-based compounds in cycloaddition reactions, which are pivotal in the synthesis of complex organic molecules (K. Sukumaran, C. S. Angadiyavar, & M. V. George, 1972).
Synthesis of Pyrazolo[5,1-a]isoindole Derivatives
Islami et al. (2004) developed an efficient protocol for synthesizing pyrazolo[5,1-a]isoindole derivatives. These molecules are biologically significant, demonstrating the application of pyrazole derivatives in creating potentially bioactive molecules (M. Islami, J. Abedini-Torghabeh, S. Fatemi, Z. Hassani, & Asghar Amiry, 2004).
Molecular Structure Analysis
A study by Khan et al. (2020) on the molecular structure of 1,4-bis(substituted-carbonyl)benzene derivatives, including pyrazole derivatives, combines experimental and theoretical approaches to explore the geometric and electronic properties of these compounds. This research underscores the importance of pyrazole derivatives in understanding molecular structures and their implications for material science and coordination chemistry (Ezzat Khan, M. Khalid, Zarif Gul, A. Shahzad, M. Tahir, H. M. Asif, S. Asim, & A. A. Braga, 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-dihydroisoindol-2-yl-(3,5-dimethyl-1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-13(10(2)16-15-9)14(18)17-7-11-5-3-4-6-12(11)8-17/h3-6H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYIXGWGUCWYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dihydroisoindol-2-yl-(3,5-dimethyl-1H-pyrazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2476363.png)

![3-Pyridin-3-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2476366.png)
![2-Cyclopropyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2476367.png)
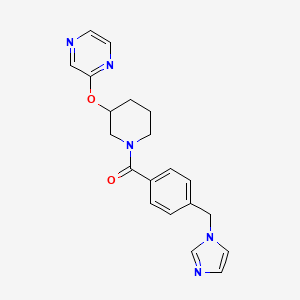

![4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2476372.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2476373.png)

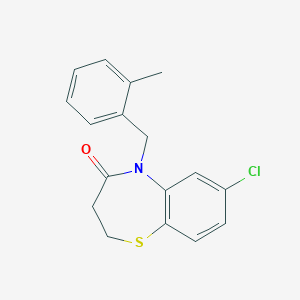
![2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N,N-diethylacetamide; oxalic acid](/img/structure/B2476380.png)
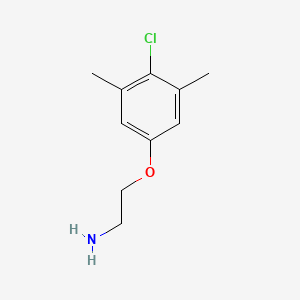
![2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2476382.png)
